molecular formula C6H6F2N2 B599231 4-(Difluoromethyl)pyridin-2-amine CAS No. 1346536-47-7

4-(Difluoromethyl)pyridin-2-amine

Cat. No. B599231
CAS RN: 1346536-47-7
M. Wt: 144.125
InChI Key: CXNARPJWYBRIKJ-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H6F2N2 . It has a molecular weight of 144.12 g/mol . This compound is used as a key intermediate for the preparation of numerous protein kinase inhibitors and clinical candidates targeting phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase .


Synthesis Analysis

The synthesis of this compound starts from 2,2-difluoroacetic anhydride. An efficient five-step and two-pot procedure has been developed to prepare this compound . This procedure avoids using amination in sealed vessels .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C6H6F2N2/c7-6(8)4-1-2-10-5(9)3-4/h1-3,6H,(H2,9,10) . The Canonical SMILES is C1=CN=C(C=C1C(F)F)N .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 144.12 g/mol, a topological polar surface area of 38.9 Ų, and a complexity of 108 . It has one hydrogen bond donor count and four hydrogen bond acceptor counts .

Scientific Research Applications

  • Synthesis of Protein Kinase Inhibitors : 4-(Difluoromethyl)pyridin-2-amine is a key intermediate in the synthesis of protein kinase inhibitors. These inhibitors target enzymes like phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase, which are crucial in various cellular processes and disease states (Rageot et al., 2019).

  • 2-Amination of Pyridines : This compound is used in the 2-amination of pyridines, a process that modifies pyridine molecules to create 2-aminopyridines. This modification is crucial in synthesizing various chemical compounds with applications in medicine and other fields (Yin et al., 2007).

  • Synthesis of Macrocyclic Ring Systems : this compound derivatives have been used as building blocks for creating macrocyclic ring systems. These systems have applications in materials science and pharmaceutical research (Chambers et al., 2004).

  • Synthesis of Fluorinated Heterocycles : It plays a role in the fluorination of heterocycles, which is significant in the development of pharmaceuticals and agrochemicals due to the property-modifying effects of fluorination (Fier & Hartwig, 2013).

  • Parallel Synthesis of Dialkylamino-pyridines : The compound is involved in the parallel synthesis of 4-amino-2,6-dialkylamino-pyridines, a process that is adaptable for combinatorial chemistry, which is crucial in drug discovery (Menichincheri et al., 2003).

  • Development of Novel Pyridine-Based Derivatives : It has been used in the Suzuki cross-coupling reaction to create novel pyridine derivatives, which have potential applications in medicine and materials science (Ahmad et al., 2017).

Safety and Hazards

The safety information for 4-(Difluoromethyl)pyridin-2-amine includes a GHS07 pictogram and a warning signal word . The hazard statements and precautionary statements are not explicitly mentioned in the search results.

properties

IUPAC Name

4-(difluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2/c7-6(8)4-1-2-10-5(9)3-4/h1-3,6H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNARPJWYBRIKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1346536-47-7
Record name 4-(difluoromethyl)pyridin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A flask containing N-tert-butyl-4-(difluoromethyl)pyridin-2-amine (4.43 g, 22.1 mmol), triethylsilane (7.28 mL, 44.2 mmol) and trifluoroacetic acid (22.1 mL, 1 M) was fitted with a reflux condenser. The reaction mixture was stirred at 90° C. for 21 hr and then, after cooling to rt, concentrated to dryness and partitioned between CH2Cl2 and sat. aq. NaHCO3. After separation of the phases, the aqueous layer was re-extracted with CH2Cl2 and the combined organics were dried over MgSO4. Concentration afforded 4-(difluoromethyl)pyridin-2-amine as a light brown solid (3.16 g, >99%); 1H NMR (400 MHz, CDCl3) δ 8.16 (d, J=5.3 Hz, 1H), 6.74 (d, J=5.3 Hz, 1H), 6.66-6.33 (m, 2H), 4.62 (br s, 2H).
Name
N-tert-butyl-4-(difluoromethyl)pyridin-2-amine
Quantity
4.43 g
Type
reactant
Reaction Step One
Quantity
7.28 mL
Type
reactant
Reaction Step One
Quantity
22.1 mL
Type
reactant
Reaction Step One

Q & A

Q1: Why is 4-(Difluoromethyl)pyridin-2-amine of interest to researchers developing kinase inhibitors?

A: this compound serves as a crucial intermediate in synthesizing various protein kinase inhibitors. These inhibitors target specific kinases like phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase, which are often dysregulated in diseases like cancer and neurological disorders [, ]. The compound's structure allows for further modifications, enabling researchers to fine-tune the activity, potency, and selectivity of the resulting kinase inhibitors.

Q2: What are the advantages of the newly developed synthetic route for this compound?

A: A recent study [] outlines a novel synthetic route for producing this compound that boasts several advantages over previous methods. This five-step, two-pot procedure utilizes readily available 2,2-difluoroacetic anhydride as a starting material and eliminates the need for a sealed vessel amination process, enhancing safety and scalability. The optimized route delivers high yields and has been successfully implemented for large-scale production, highlighting its practicality for research and potential commercial applications.

Q3: Can you provide an example of how this compound has been utilized in developing a specific drug candidate?

A: Researchers have successfully utilized this compound in the development of PQR620, a highly potent and selective mTORC1/2 inhibitor []. This drug candidate demonstrates promising anti-tumor effects in preclinical studies and exhibits favorable brain penetration, suggesting potential applications in treating various cancers and neurological disorders like Tuberous Sclerosis Complex (TSC) [].

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